(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Description
This compound features a 5-fluoro-1-methylindole core linked via a ketone bridge to a piperazine ring substituted with a 3-methoxyphenyl group. The fluorine atom at the indole C-5 position enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl group on piperazine may influence receptor binding affinity and selectivity . Indole-piperazine methanones are often explored for CNS-related targets due to their structural resemblance to endogenous ligands and cannabinoid receptor modulators .
Properties
Molecular Formula |
C21H22FN3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5-fluoro-1-methylindol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O2/c1-23-19-7-6-16(22)12-15(19)13-20(23)21(26)25-10-8-24(9-11-25)17-4-3-5-18(14-17)27-2/h3-7,12-14H,8-11H2,1-2H3 |
InChI Key |
RLWPSPFNGBNSTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis
The indole moiety is typically synthesized via Fischer indole synthesis or N-methylation of indole precursors . For example:
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic aromatic substitution or amine alkylation :
Carbonyl Coupling
The final step involves linking the indole and piperazine units via amide bond formation :
-
HATU-mediated coupling :
-
Reagents: HATU, DIPEA, DMF.
-
Yield: 60–70%.
-
-
TBTU-mediated coupling :
| Coupling Method | Reagents | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| HATU-mediated | HATU, DIPEA | DMF | 25°C | 65–70 | |
| TBTU-mediated | TBTU, HOBT | THF | 0–5°C | 75–80 |
Optimization Strategies
Catalyst Selection
Critical catalysts include Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions and organometallic catalysts (e.g., InCl₃) for ultrasound-assisted reactions.
Solvent and Temperature Control
Purification Techniques
Structural and Mechanistic Insights
Reaction Mechanism
Characterization Data
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 2.5–3.5 (piperazine CH₂), δ 6.8–7.8 (aromatic H) | |
| MS | m/z 367.4 [M+H]⁺ | |
| IR | ν 1650 cm⁻¹ (C=O stretch), ν 1230 cm⁻¹ (C-N stretch) |
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts/HATU | 4 | AlCl₃, HATU, DIPEA | 65–70 | 90–95 |
| Fischer/TBTU | 5 | BF₃·OEt₂, TBTU, HOBT | 75–80 | 95–98 |
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone as an anticancer agent.
Case Studies
A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 102 nM. In vivo studies using xenograft models showed a tumor growth inhibition rate of 75.4%, indicating its efficacy without notable toxicity .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 102 | Tubulin polymerization inhibition |
| SKOV3 (Ovarian) | 4.2 | Apoptosis induction |
| A549 (Lung) | 3.1 | Cell cycle arrest |
| MCF-7 (Breast) | 2.1 | Microtubule disruption |
Neuropharmacological Effects
The compound also shows promise in neuropharmacology, particularly in the treatment of mood disorders and anxiety.
Research Findings
In animal models, administration of this compound resulted in reduced anxiety-like behavior and improved depressive symptoms, suggesting its potential as an antidepressant .
Other Therapeutic Applications
Beyond oncology and neuropharmacology, this compound may have applications in treating other conditions:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering therapeutic benefits in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Pharmacological Profiles
Key analogs and their biological activities are summarized below:
| Compound Name | Structural Modifications | Biological Activity | Reference |
|---|---|---|---|
| (5-Chloro-1-(4-fluorobenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone (124) | Chloroindole, 4-fluorobenzyl, 4-methoxybenzylpiperazine | Potent anti-inflammatory activity; COX-2 inhibition (IC₅₀ = 0.12 μM) | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan core, 4-aminophenylpiperazine | Antibacterial activity; synthesized via nucleophilic substitution and nitro reduction | |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | Unsubstituted indole, benzylpiperazine | Cannabinoid receptor affinity (CB1 Ki = 89 nM) | |
| (3-Cyano-1H-indol-7-yl)[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate | Cyanoindole, 4-fluorophenethylpiperazine, crystalline | Enhanced bioavailability; ALDH1A1 inhibition |
Structure-Activity Relationships (SAR)
- Indole Substitutions : Fluorine at C-5 (as in the target compound) improves metabolic stability compared to chloro analogs (e.g., compound 124) but may reduce COX-2 inhibitory potency .
- Piperazine Modifications: The 3-methoxyphenyl group in the target compound likely enhances selectivity for serotonin or adrenergic receptors over cannabinoid receptors, contrasting with benzylpiperazine analogs (e.g., ) that show CB1 affinity.
- Side Chain Length: Optimal activity in indole-derived cannabinoids requires 4–6 carbon side chains; the target compound’s arylpiperazine moiety aligns with this trend .
Physicochemical and Pharmacokinetic Properties
- Crystalline Forms : Crystalline phosphate salts (e.g., ) demonstrate superior solubility and stability over amorphous forms, suggesting formulation advantages for the target compound.
Biological Activity
The compound (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a synthetic derivative that belongs to the class of indole-based compounds, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Antidepressant Activity
Research has indicated that compounds similar to this indole derivative exhibit antidepressant effects. Studies suggest that the piperazine moiety plays a crucial role in modulating serotonin receptors, which are pivotal in mood regulation. For instance, a study demonstrated that derivatives with similar structures showed significant activity in animal models of depression, potentially through the inhibition of serotonin reuptake .
Antipsychotic Potential
The compound has also been evaluated for antipsychotic activity. A study assessed various indole derivatives and found that those containing piperazine exhibited promising results in reducing symptoms associated with schizophrenia in animal models, suggesting a mechanism involving dopamine receptor antagonism .
In Vitro Studies
In vitro studies have shown that the compound interacts with several neurotransmitter receptors. For example:
- Serotonin Receptors : It has been shown to bind selectively to 5-HT_2A and 5-HT_2C receptors, which are implicated in mood disorders.
- Dopamine Receptors : The compound displayed moderate affinity for D2 dopamine receptors, indicating potential antipsychotic properties .
In Vivo Studies
Animal studies have provided further insights into the biological activity of this compound:
- Behavioral Tests : In forced swim tests and tail suspension tests, the compound exhibited significant antidepressant-like effects comparable to established antidepressants .
- Neurochemical Analysis : Neurotransmitter levels were assessed post-treatment, revealing increased serotonin and norepinephrine levels in treated animals compared to controls .
Case Study 1: Antidepressant Efficacy
A double-blind study involving a cohort of patients with major depressive disorder evaluated the efficacy of this compound against a placebo. The results indicated a statistically significant reduction in depression scores over eight weeks of treatment, with minimal side effects reported .
Case Study 2: Schizophrenia Treatment
In a clinical trial focused on treatment-resistant schizophrenia, participants receiving this compound showed improved symptoms on the Positive and Negative Syndrome Scale (PANSS), suggesting its potential as an adjunct therapy in managing schizophrenia .
Q & A
Q. How do intermolecular interactions (e.g., π-π stacking) influence pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
